molecular formula C13H10BrIO3 B14268366 3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 137809-73-5

3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one

Cat. No.: B14268366
CAS No.: 137809-73-5
M. Wt: 421.02 g/mol
InChI Key: LOAZBGAHRPTEIW-UHFFFAOYSA-N
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Description

3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of bromine and iodine atoms, as well as a prop-2-en-1-yl group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves multiple steps, starting from simpler benzopyran precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in DMF (dimethylformamide) or NaOCH3 in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, methoxy derivatives.

Scientific Research Applications

3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoiodobenzene: Similar in structure but lacks the benzopyran core and prop-2-en-1-yl group.

    4-Methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one: Similar but lacks the bromine and iodine atoms.

Uniqueness

3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity.

Properties

CAS No.

137809-73-5

Molecular Formula

C13H10BrIO3

Molecular Weight

421.02 g/mol

IUPAC Name

3-bromo-8-iodo-4-methyl-7-prop-2-enoxychromen-2-one

InChI

InChI=1S/C13H10BrIO3/c1-3-6-17-9-5-4-8-7(2)10(14)13(16)18-12(8)11(9)15/h3-5H,1,6H2,2H3

InChI Key

LOAZBGAHRPTEIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2I)OCC=C)Br

Origin of Product

United States

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